![molecular formula C10H15NOSi B168803 Pyridine, 3-[1-[(trimethylsilyl)oxy]ethenyl]- CAS No. 104501-58-8](/img/structure/B168803.png)
Pyridine, 3-[1-[(trimethylsilyl)oxy]ethenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 3-[1-[(trimethylsilyl)oxy]ethenyl]- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used in organic synthesis, and its ability to act as a nucleophile and a Lewis base has made it a valuable reagent in various chemical reactions. In
Wissenschaftliche Forschungsanwendungen
Pyridine, 3-[1-[(trimethylsilyl)oxy]ethenyl]- has been used in various scientific research applications, including organic synthesis, catalysis, and material science. This compound has been found to be a valuable reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. Additionally, Pyridine, 3-[1-[(trimethylsilyl)oxy]ethenyl]- has been used as a catalyst in various chemical reactions, including cross-coupling reactions and C-H bond activation reactions. Furthermore, this compound has been used in the preparation of functional materials, such as polymers and nanoparticles.
Wirkmechanismus
Pyridine, 3-[1-[(trimethylsilyl)oxy]ethenyl]- acts as a nucleophile and a Lewis base in various chemical reactions. This compound has been found to be a valuable reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. Additionally, Pyridine, 3-[1-[(trimethylsilyl)oxy]ethenyl]- has been used as a catalyst in various chemical reactions, including cross-coupling reactions and C-H bond activation reactions. Furthermore, this compound has been used in the preparation of functional materials, such as polymers and nanoparticles.
Biochemical and Physiological Effects:
Pyridine, 3-[1-[(trimethylsilyl)oxy]ethenyl]- has not been extensively studied for its biochemical and physiological effects. However, it has been found to be a stable compound that does not readily decompose under normal laboratory conditions. Additionally, this compound has been found to be non-toxic and non-carcinogenic, making it a safe reagent to use in various scientific research applications.
Vorteile Und Einschränkungen Für Laborexperimente
Pyridine, 3-[1-[(trimethylsilyl)oxy]ethenyl]- has several advantages and limitations for lab experiments. One of the main advantages of this compound is its ability to act as a nucleophile and a Lewis base, making it a valuable reagent in various chemical reactions. Additionally, this compound is stable and non-toxic, making it a safe reagent to use in laboratory experiments. However, one of the limitations of this compound is its high cost, which may limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions for research on Pyridine, 3-[1-[(trimethylsilyl)oxy]ethenyl]-. One area of research could focus on the use of this compound as a catalyst in various chemical reactions. Additionally, further research could be conducted on the synthesis of this compound and its potential applications in organic synthesis. Furthermore, this compound could be used in the preparation of functional materials, such as polymers and nanoparticles, and further research could be conducted on its potential applications in this area. Overall, there is significant potential for further research on Pyridine, 3-[1-[(trimethylsilyl)oxy]ethenyl]-, and its unique properties and potential applications make it a valuable compound for scientific research.
Synthesemethoden
The synthesis of Pyridine, 3-[1-[(trimethylsilyl)oxy]ethenyl]- involves the reaction of 3-bromo-2-propen-1-ol with pyridine in the presence of a base. The resulting compound is then treated with trimethylsilyl chloride to produce the final product. This synthesis method has been found to be efficient and reliable, and the resulting compound has been used in various scientific research applications.
Eigenschaften
CAS-Nummer |
104501-58-8 |
|---|---|
Produktname |
Pyridine, 3-[1-[(trimethylsilyl)oxy]ethenyl]- |
Molekularformel |
C10H15NOSi |
Molekulargewicht |
193.32 g/mol |
IUPAC-Name |
trimethyl(1-pyridin-3-ylethenoxy)silane |
InChI |
InChI=1S/C10H15NOSi/c1-9(12-13(2,3)4)10-6-5-7-11-8-10/h5-8H,1H2,2-4H3 |
InChI-Schlüssel |
SOEPFBVJGNYWJD-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC(=C)C1=CN=CC=C1 |
Kanonische SMILES |
C[Si](C)(C)OC(=C)C1=CN=CC=C1 |
Synonyme |
1-Trimethylsilyloxy-1-(3-pyridyl)-ethene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



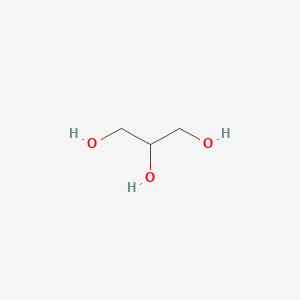
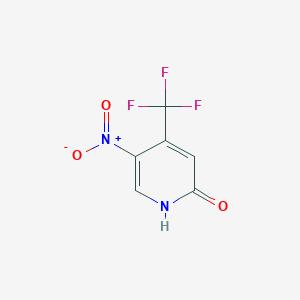
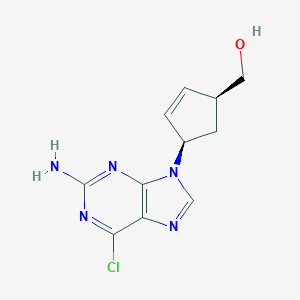
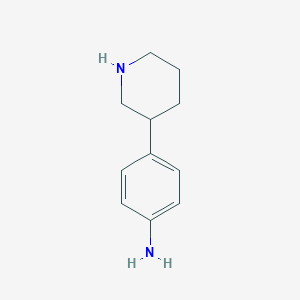
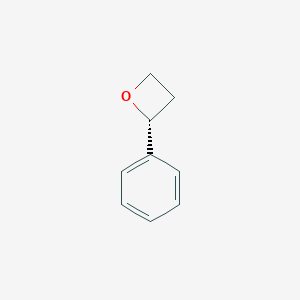
![2,5,8-Tri-tert-butyl-5,8-dihydro-2H-dipyrrolo[3,4-e:3',4'-g]isoindole](/img/structure/B168731.png)
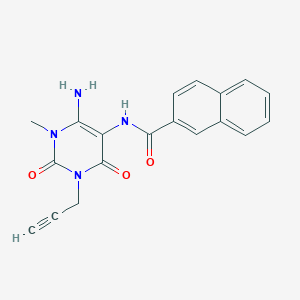
![Methyl 2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B168734.png)

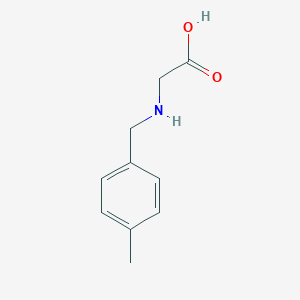
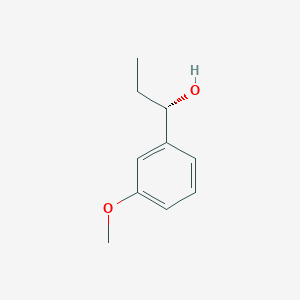
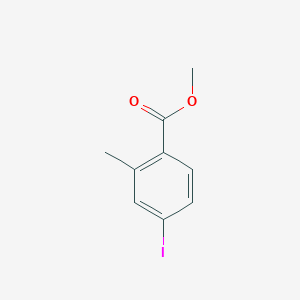
![N-[[3-[4-[4-(2-Cyanoethyl)-1-piperazinyl]-3-fluorophenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B168746.png)
